molecular formula C15H13NO3 B13781594 2-Benzoyl-4-methyl-5-aminobenzoic acid CAS No. 7277-88-5

2-Benzoyl-4-methyl-5-aminobenzoic acid

Cat. No.: B13781594
CAS No.: 7277-88-5
M. Wt: 255.27 g/mol
InChI Key: VMRVCCJQIXPRQU-UHFFFAOYSA-N
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Description

2-Benzoyl-4-methyl-5-aminobenzoic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol It is characterized by the presence of a benzoyl group, a methyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-methyl-5-aminobenzoic acid can be achieved through several methods. One common approach involves the Buchwald–Hartwig coupling reaction, where a substituted aminobenzoic acid reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-methyl-5-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Benzoyl-4-methyl-5-aminobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-methyl-5-aminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, proliferation, and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-4-methyl-5-aminobenzoic acid is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

7277-88-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

5-amino-2-benzoyl-4-methylbenzoic acid

InChI

InChI=1S/C15H13NO3/c1-9-7-11(12(15(18)19)8-13(9)16)14(17)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19)

InChI Key

VMRVCCJQIXPRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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